Lipophilicity: Ortho vs. Para CF3 Regioisomer
The ortho-trifluoromethylphenyl substitution pattern in 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine results in a computed XLogP3-AA of 3.0, which is lower than the LogP of 3.47 reported for the para-substituted analog 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine [1]. This ~0.5 LogP unit difference indicates reduced lipophilicity, which can translate to improved aqueous solubility and potentially a lower risk of non-specific binding in biological assays.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine (CAS 1261497-16-8): LogP = 3.473 |
| Quantified Difference | ΔLogP ≈ -0.47 |
| Conditions | PubChem XLogP3 3.0 algorithm for target; Chemsrc reported LogP for comparator. |
Why This Matters
Even modest LogP differences can alter a compound's ADME profile and assay behavior; the ortho-substituted compound's lower lipophilicity offers a distinct physicochemical profile that may be preferable in certain lead optimization contexts.
- [1] PubChem. 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (CID 53218023) - Computed Properties. XLogP3-AA = 3.0. Accessed April 2026. View Source
